N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide
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Overview
Description
N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide is a member of indoles.
Scientific Research Applications
Metal Complexes Formation and Biological Activity
N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide and related compounds have been studied for their ability to form metal complexes. Research demonstrates that these compounds can form various metal complexes, characterized by different geometries such as octahedral, square planar, and tetrahedral. These complexes have been investigated for their biological activity against bacterial species like Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa (Al‐Hamdani & Al Zoubi, 2015).
Corrosion Inhibition
Compounds related to this compound, specifically 3-amino alkylated indoles, have been explored as corrosion inhibitors for mild steel in acidic solutions. Studies show that these compounds exhibit high inhibition efficiency, attributed to their adsorption on the steel surface. They are particularly effective in larger ring sizes of the amino group (Verma et al., 2016).
Anticancer Activity
Research has also been conducted on indapamide derivatives, structurally related to this compound, for their anticancer properties. One specific derivative showed significant proapoptotic activity against melanoma cell lines, making it a potential candidate for cancer treatment (Yılmaz et al., 2015).
Synthesis and Properties of Derivatives
Further studies focus on the synthesis and properties of various derivatives of indoles, akin to this compound. These studies provide valuable insights into the chemical behavior and potential applications of these compounds in different fields, including pharmaceuticals and materials science (Simakov et al., 1985).
Antiallergic Agents
Another area of research involves the development of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which share structural similarities with this compound. These compounds have been synthesized and evaluated for their potential as antiallergic agents, showing promising results in various tests (Menciu et al., 1999).
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-chloro-N-[N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C18H17ClN4O/c19-14-7-5-12(6-8-14)17(24)23-18(20)21-10-9-13-11-22-16-4-2-1-3-15(13)16/h1-8,11,22H,9-10H2,(H3,20,21,23,24) |
InChI Key |
IRSKWUPUVXQPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=C(N)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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